molecular formula C14H15N3O3 B7050156 (1R,3S)-3-(1H-indazol-6-ylcarbamoyl)cyclopentane-1-carboxylic acid

(1R,3S)-3-(1H-indazol-6-ylcarbamoyl)cyclopentane-1-carboxylic acid

Cat. No.: B7050156
M. Wt: 273.29 g/mol
InChI Key: HWELQVNSNYCIFV-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-(1H-indazol-6-ylcarbamoyl)cyclopentane-1-carboxylic acid is a synthetic organic compound characterized by a cyclopentane ring substituted with an indazole moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(1H-indazol-6-ylcarbamoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds under acidic or basic conditions.

    Attachment to Cyclopentane: The indazole derivative is then coupled with a cyclopentane precursor. This step often involves the use of coupling reagents such as carbodiimides (e.g., DCC) or activating agents like EDCI in the presence of a base.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole N-oxides, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-(1H-indazol-6-ylcarbamoyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(1H-indazol-6-ylcarbamoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-(1H-indazol-6-ylcarbamoyl)cyclopentane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (1R,3S)-3-(1H-indazol-6-ylcarbamoyl)cyclopentane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid.

    (1R,3S)-3-(1H-indazol-6-ylcarbamoyl)cyclopentane-1-nitrile: Features a nitrile group in place of the carboxylic acid.

Uniqueness

The presence of the carboxylic acid group in (1R,3S)-3-(1H-indazol-6-ylcarbamoyl)cyclopentane-1-carboxylic acid provides unique properties, such as increased solubility in aqueous solutions and the ability to form stronger hydrogen bonds compared to its analogs. This makes it particularly valuable in drug design and development.

Properties

IUPAC Name

(1R,3S)-3-(1H-indazol-6-ylcarbamoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(8-1-2-9(5-8)14(19)20)16-11-4-3-10-7-15-17-12(10)6-11/h3-4,6-9H,1-2,5H2,(H,15,17)(H,16,18)(H,19,20)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWELQVNSNYCIFV-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)NC2=CC3=C(C=C2)C=NN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)NC2=CC3=C(C=C2)C=NN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.